molecular formula C11H10ClN5OS B047487 N-Acetyltizanidine CAS No. 173532-15-5

N-Acetyltizanidine

Cat. No. B047487
M. Wt: 295.75 g/mol
InChI Key: NBGDKTHDTLEUQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-Acetyltizanidine often involves complex chemical reactions. For instance, the stereodefined synthesis of N,O-acetals from homopropargylic amines via a Pd-catalyzed process demonstrates the intricate methods used in creating compounds with specific configurations (Haejin Kim & Y. Rhee, 2012). Such processes highlight the precision required in chemical synthesis to achieve desired molecular structures.

Molecular Structure Analysis

Understanding the molecular structure of N-acetyl compounds involves detailed analysis techniques. Techniques such as gas chromatography/mass spectrometry (GC/MS) and gas chromatography/infrared spectroscopy (GC/IR) are used to elucidate the structure of compounds like 2-Acetyltetrahydropyridine, showcasing how structural variations and tautomers can be distinguished and analyzed (R. A. Sanders et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving N-acetyl compounds can be diverse. For example, the acetylation reactions, where an acetyl group is transferred to a compound, play a significant role in modifying the chemical properties and biological activity of molecules (A. Pegg, 1981). These reactions are crucial for understanding the functional capabilities of compounds like N-Acetyltizanidine.

Physical Properties Analysis

The physical properties of compounds are closely related to their molecular structure. Techniques such as X-ray crystallography provide insights into the arrangement of atoms within a molecule and how this influences its physical characteristics, such as solubility, melting point, and stability (Denise Wood et al., 1995).

Chemical Properties Analysis

The chemical properties of N-acetyl compounds, including reactivity, chemical stability, and interaction with other molecules, are essential for their application in various fields. Studies on modifications like N4-acetylcytidine in RNA illustrate how acetylation can impact the function and efficiency of biological molecules, affecting processes such as translation efficiency and mRNA stability (Daniel Arango et al., 2018).

Scientific Research Applications

  • Psychiatric Disorders : N-Acetylcysteine (NAC) has shown promise in treating psychiatric disorders like addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder. Its potential therapeutic effects go beyond antioxidant properties (Dean, Giorlando, & Berk, 2011).

  • Posttraumatic Stress Disorder (PTSD) and Substance Use Disorders : NAC shows potential as a treatment for PTSD and substance use disorders in veterans, especially when used in conjunction with psychotherapy (Back et al., 2016).

  • Neurodegenerative Diseases : NAC has potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's, as well as neuropathic pain and stroke, without significant side effects (Tardiolo, Bramanti, & Mazzon, 2018).

  • Chronic Obstructive Pulmonary Disease (COPD) : NAC supplementation can prevent exacerbation of COPD and reduce the risk of re-hospitalization by 30% (Gerrits et al., 2003).

  • Acute Myocardial Infarction : Administration of NAC after successful recanalization of the infarct-related artery may improve global and regional left ventricular ejection fraction in acute myocardial infarction patients (Sochman et al., 1996).

  • Contrast-Induced Nephropathy : NAC has been used for the prevention of kidney damage during imaging procedures, but there is a significant publication bias in the studies supporting this use (Vaitkus & Brar, 2007).

  • Cocaine Dependence : NAC shows promise as a treatment for cocaine dependence by reducing cravings and the desire for cocaine, potentially preventing relapse in abstinent patients (Echevarria et al., 2017).

properties

IUPAC Name

1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5OS/c1-6(18)17-5-4-13-11(17)14-9-7(12)2-3-8-10(9)16-19-15-8/h2-3H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGDKTHDTLEUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN=C1NC2=C(C=CC3=NSN=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201125685
Record name 1-[2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201125685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyltizanidine

CAS RN

173532-15-5
Record name 1-[2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-1-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173532-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyltizanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173532155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201125685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.350
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYLTIZANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H24A2KGEE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Lee, JH Seo, DH Kim - Analyst, 2002 - pubs.rsc.org
… Stock standard solutions of tizanidine and N-acetyltizanidine were prepared at a concentration of 10 mg ml −1 in DMSO as their free forms. They were diluted with acetonitrile to several …
Number of citations: 30 pubs.rsc.org
HY Aboul-Enein, MM Hefnawy… - Drug Monitoring and …, 2004 - books.google.com
… The MS detection system was in EI mode with SIM for quantification monitored at m/z 397 for tizanidine and m/z 332 for N-acetyltizanidine as the IS [108]. MSTFA was also utilized for …
Number of citations: 2 books.google.com
EKS Vijayakumar, VG Gore, A Mahajan… - Indian journal of …, 2010 - ncbi.nlm.nih.gov
… 4-amino-5-chloro-2,1,3-benzothiadiazole (related compound A), N-acetyltizanidine (related compound B) and 1-acetylimidazolodine-2-thione (related compound C) listed in USP …
Number of citations: 2 www.ncbi.nlm.nih.gov

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